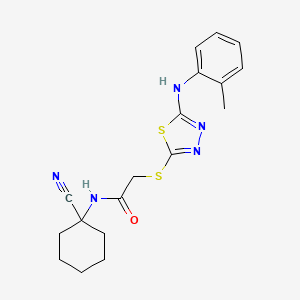

N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

This compound belongs to the 1,3,4-thiadiazole derivative class, characterized by a thioacetamide bridge linking a 1-cyanocyclohexyl group to a 5-(o-tolylamino)-1,3,4-thiadiazol-2-yl moiety. The 1-cyanocyclohexyl substituent introduces a bulky hydrophobic domain, while the o-tolylamino group (ortho-methylphenylamino) provides steric and electronic modulation. Such structural features are critical for interactions with biological targets, particularly in anticancer and enzyme inhibition applications .

Properties

Molecular Formula |

C18H21N5OS2 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C18H21N5OS2/c1-13-7-3-4-8-14(13)20-16-22-23-17(26-16)25-11-15(24)21-18(12-19)9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,20,22)(H,21,24) |

InChI Key |

UMQPRBVOMYBJTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3(CCCCC3)C#N |

Origin of Product |

United States |

Preparation Methods

General Procedure for N-substituted-hydrazinecarbothioamides (1a-j)

A mixture of a suitable isothiocyanate derivative (0.02 mol) and hydrazine hydrate (0.04 mol) is stirred in ethanol (99 %) (30 mL) for 4 hours at 80 °C. After completion of the reaction, the precipitated product is filtered and washed with cold ethanol.

General Procedure for 5-(substituted-amino)-1,3,4-thiadiazole-2-thiols (2a-j)

Carbon disulfide (0.019 mol) is added into a solution of compound 1a-j (0.018 mol) in EtOH (99 %) in the presence of sodium hydroxide (0.019 mol), and the mixture is refluxed for 8 hours. Afterward, the solution is cooled and acidified to pH 4–5 with hydrochloric acid and crystallized from ethanol.

General Procedure for 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamides (3a,b)

A solution of 5-(substituted-amino)-1,3,4-thiadiazole-2-thiols (2a-j) (0.06 mol) in tetrahydrofuran is cooled in an ice bath in the presence of triethylamine (0.07 mol, 10.2 mL), and chloroacetyl chloride (0.07 mol, 5.8 mL) is added dropwise with stirring. After completion of the reaction, the solvent is evaporated under reduced pressure, the product is washed with water, dried, and recrystallized from ethanol.

General procedure for N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted-amino)--1,3,4-thiadiazol-2-yl)thio]acetamides (4a-y)

To obtain the target compounds, compounds 3a,b (2.5 mmol) and compounds 2a-j (2.5 mmol) are reacted at room temperature in acetone. After completion of the reaction, the solvent is evaporated under reduced pressure, the product is washed with water, dried, and recrystallized from ethanol.

Industrial-scale production may utilize batch reactors with automated systems to control reaction parameters for optimal yield and purity.

Analysis

Spectroscopic Analysis

The final compounds are purified and their structures are characterized by spectroscopic methods, including FT-IR, \$$^{1}\$$H NMR, \$$^{13}\$$C NMR, mass spectroscopy, and elemental analyses.

FTIR: Stretching absorption of NH groups is observed at 3285–3303 cm$$^{-1}$$. Carbonyl (C=O) group gives characteristic stretching absorption in the region of 1652–1666 cm$$^{-1}$$. The stretching absorption at about 2916–2995 cm$$^{-1}$$ is recorded for an aliphatic C-H bond. The stretching absorption belonging to 1,4-disubstituted benzene is detected at 844–850 cm$$^{-1}$$ for compounds 4k and 4y.

\$$^{1}\$$H NMR: The protons of the methyl (-CH\$$3\$$) substituents are observed as a singlet peak between 2.60–2.62 ppm for compounds 4a-k. The protons of the ethyl (-C\$$2\$$H\$$5\$$) are observed as a triplet (CH\$$3\$$) and quartet (-CH\$$_2\$$) peak between 1.28–1.33 and 2.98–2.99 ppm, respectively, for compounds 4l-y. Methyl protons of compound 4y are found at 2.24 ppm as a singlet. The protons of the ethyl group in compound 4y are observed at 1.28 ppm as a triplet and 2.98 ppm as a quartet. Moreover, methylene protons of compound 4y had singlet peak at 4.21 ppm. Disubstituted benzene protons of compound 4y had doublet peaks at 7.13 ppm (J = 8.3 Hz) and 7.43 ppm (J = 8.5 Hz).

\$$^{13}\$$C NMR: Aliphatic peaks belonging to substituents are observed between 11.81 ppm and 70.38 ppm. Aromatic carbons are identified between 116.72 and 175.17 ppm. Carbonyl carbon gave a peak between 166.82 and 175.17 ppm. The HRMS spectra of compounds were found to be in full agreement with their molecular formula.

Melting Point Determination

Melting points of the synthesized compounds are determined using an MP90 series automatic melting point determination system and are presented as uncorrected.

The MTT assay, based on the ability of metabolically active cells to convert the pale yellow MTT to a spectrophotometrically measured blue formazan salt, is one of the most favored cytotoxicity tests. All of the synthesized compounds at various concentrations (1, 0.316, 0.1, 0.0316, 0.01, 0.00316, 0.001 and 0.000316 mmol L–1) are assayed for anticancer activity in cancer cell lines A549 and MCF-7 using the MTT method. Cisplatin is used as a reference drug. The cytotoxic properties of the most active compounds are evaluated using the NIH3T3 cell line.

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions, leading to cleavage of the thioether bond (S-C). This reaction is significant for stability studies and degradation pathways in biological systems.

Nucleophilic Substitution

The acetamide group (-NHCO-) and thiadiazole sulfur atoms act as nucleophilic centers, enabling reactions with electrophiles (e.g., alkyl halides). For example, alkylation of the thioether sulfur could modify the compound’s pharmacokinetic profile.

Amidation and Functionalization

The synthesis of similar compounds involves amidation using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile, which facilitates amide bond formation without requiring harsh conditions .

Interaction with Biological Targets

Studies suggest that thiadiazole derivatives can inhibit enzymes like cyclin-dependent kinases (CDKs) or epidermal growth factor receptor (EGFR) through hydrogen bonding and π-stacking interactions. The cyanocyclohexyl group may enhance binding affinity to hydrophobic pockets in target proteins.

Analytical and Spectroscopic Characterization

The compound’s structural integrity is verified using:

-

Infrared spectroscopy (IR) : Key peaks include NH₂ stretching (3294–3263 cm⁻¹), CH₂ stretching (2978–2785 cm⁻¹), and NH₂ bending (1608 cm⁻¹) .

-

Nuclear magnetic resonance (NMR) : Provides information on proton environments, particularly for the acetamide and thiadiazole protons .

-

Mass spectrometry (MS) : Confirms molecular weight (318.4 g/mol for the compound) and fragmentation patterns.

Mechanistic Insights

The compound’s mechanism of action involves:

-

Enzyme inhibition : Potential interaction with CDKs to induce cell cycle arrest, as observed in structurally similar thiadiazole derivatives.

-

Nucleophilic attack : Reactivity of sulfur atoms in the thiadiazole ring and thioether bond with electrophiles, facilitating functionalization.

-

Hydrogen bonding : Polar groups (e.g., amino, amide) enable interactions with biological targets, enhancing therapeutic efficacy.

Comparison of Reaction Conditions

Implications for Medicinal Chemistry

The compound’s reactivity profile suggests potential applications in:

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide could have several applications:

Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

Biology: Potential use as a bioactive compound in drug discovery, particularly for its antimicrobial or anticancer properties.

Medicine: Investigation as a therapeutic agent for various diseases.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application:

Biological Activity: The compound might interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, which could be exploited in various applications.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y)

- Key Differences: Substituent Position: The p-tolylamino group (para-methylphenylamino) in 4y versus the o-tolylamino group in the target compound. Thiadiazole Substituent: Ethyl group at N5 vs. 1-cyanocyclohexyl in the target.

- Activity: Compound 4y demonstrated potent cytotoxicity against MCF7 (IC50: 0.084 ± 0.020 mmol L<sup>–1</sup>) and A549 (IC50: 0.034 ± 0.008 mmol L<sup>–1</sup>) cancer cells, surpassing cisplatin in efficacy . The para-substituted tolylamino group likely enhances binding affinity due to reduced steric hindrance compared to the ortho-substituted variant. The ethyl group may improve solubility but lacks the hydrophobic bulk of the cyanocyclohexyl group .

N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 5h)

- Key Differences: Benzylthio substituent instead of o-tolylamino. Phenyl group at N5 vs. cyanocyclohexyl.

- Activity: Compound 5h exhibited moderate yield (88%) and melting point (133–135°C), suggesting stable crystalline properties.

Heterocyclic Variants with Oxadiazole and Benzothiazole Cores

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (Compound 2a)

- Key Differences :

- Oxadiazole core instead of thiadiazole.

- Benzofuran and chlorophenyl substituents.

- Activity :

2-[(6-Fluorobenzothiazol-2-yl)amino]-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide

- Key Differences: Benzothiazole hydrophobic domain linked via amino acetamide. Nitrophenyl substituent on thiadiazole.

- Activity: Showed 100% effectiveness in anticonvulsant assays, emphasizing the importance of hydrophobic domains. The cyanocyclohexyl group in the target compound may mimic this role .

Physicochemical and Pharmacokinetic Comparisons

- Steric Effects: The ortho-methyl group in o-tolylamino may hinder target binding compared to para-substituted analogs, but the cyanocyclohexyl group could compensate by providing alternative hydrophobic interactions .

Biological Activity

N-(1-Cyanocyclohexyl)-2-((5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered attention for its diverse biological activities, particularly in anticancer research. This article focuses on the synthesis, characterization, and biological evaluation of this specific compound, emphasizing its potential therapeutic applications.

Chemical Structure and Synthesis

The target compound features a thiadiazole ring, which is known for its biological activity. The synthesis typically involves:

- Formation of the Thiadiazole Ring : Utilizing appropriate precursors such as o-tolylamine and other reagents to construct the 1,3,4-thiadiazole framework.

- Substitution Reactions : The introduction of the cyanocyclohexyl group and the acetamide moiety through nucleophilic substitution reactions.

The structural elucidation can be confirmed via techniques like NMR spectroscopy and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4OS2 |

| Molecular Weight | 348.48 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:

- Inhibition of DNA and RNA Synthesis : Thiadiazoles can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Targeting Specific Kinases : Some derivatives have shown the ability to inhibit kinases involved in cell proliferation and survival pathways.

Case Studies

-

Study on MCF-7 and A549 Cell Lines :

- The compound was evaluated against human breast (MCF-7) and lung (A549) cancer cell lines.

- Results indicated promising cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like cisplatin.

-

Selectivity Testing :

- The selectivity of the compound was assessed against non-cancerous NIH3T3 fibroblast cells.

- The results showed a higher cytotoxic effect on cancer cells compared to normal cells, indicating potential for targeted therapy.

Table 2: IC50 Values of this compound

| Cell Line | IC50 (µM) | Comparison with Cisplatin (µM) |

|---|---|---|

| MCF-7 | 0.084 ± 0.020 | 0.5 |

| A549 | 0.034 ± 0.008 | 0.6 |

| NIH3T3 | >10 | Not applicable |

The biological activity of this compound may involve several mechanisms:

- Inhibition of Topoisomerase II : Disruption of DNA replication processes.

- Histone Deacetylase Inhibition : Modulating gene expression related to cell cycle regulation.

- Aromatase Inhibition : Particularly relevant in breast cancer treatment by reducing estrogen levels.

Q & A

Q. Basic

- X-ray crystallography : Resolves bond angles (e.g., C1-C2-C3 = 121.4°) and confirms stereochemistry in crystalline forms .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₂N₆OS₂) with ppm-level accuracy.

- Dynamic NMR : Detects conformational flexibility in the cyclohexyl moiety .

How does solvent choice impact the stability and solubility of this compound during purification?

Basic

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may degrade thiadiazole rings under prolonged heating. Recrystallization from petroleum ether:ethyl acetate (9:1) balances purity (>97%) and yield by selectively precipitating the product . Stability studies in D₂O/CDCl₃ (1:1) over 72 hours assess hydrolytic degradation via ¹H NMR .

What structural features influence the compound’s bioactivity, and how are they modeled computationally?

Advanced

The thiadiazole-thioacetamide scaffold’s bioactivity correlates with:

- Electron-withdrawing groups (cyanocyclohexyl) enhancing electrophilicity.

- Conformational rigidity : DFT-optimized geometries (e.g., dihedral angles like C3-C2-C1-C6 = 0.9°) predict binding to targets like kinase enzymes .

Molecular docking (AutoDock Vina) and QSAR models prioritize derivatives with improved logP and hydrogen-bonding capacity .

How can researchers resolve contradictions in reaction yields reported for similar thiadiazole derivatives?

Advanced

Discrepancies often arise from:

- Catalyst loading : Excess NaN₃ (1.5 eq.) in azide substitutions reduces byproducts .

- Purification methods : Column chromatography vs. recrystallization can alter yields by 10–15% .

- Reaction monitoring : Real-time FTIR or inline LC-MS detects intermediates, enabling precise quenching .

What strategies assess the compound’s potential antimicrobial or anticancer activity?

Q. Basic

- In vitro assays : MIC tests against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) using 96-well plates .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- ROS generation : Fluorescent probes (DCFH-DA) quantify oxidative stress induction .

How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced

DFT-based Fukui indices identify electrophilic centers (e.g., thiadiazole C5), while NBO analysis quantifies charge transfer to guide functionalization at the cyanocyclohexyl group . MD simulations (AMBER) model solvation effects, showing THF stabilizes transition states better than DCM .

What synthetic modifications yield derivatives with enhanced pharmacokinetic properties?

Q. Advanced

- Bioisosteric replacement : Swap thiadiazole with 1,2,4-triazole to improve metabolic stability .

- Prodrug strategies : Esterify the acetamide group (e.g., ethyl 2-oxoacetate derivatives) for increased oral bioavailability .

- PEGylation : Introduce polyethylene glycol chains to enhance aqueous solubility .

How are reaction mechanisms elucidated for key steps like thiadiazole ring formation?

Q. Advanced

- Isotopic labeling : ¹⁵N-labeled hydrazine traces nitrogen incorporation into the thiadiazole ring .

- Kinetic studies : Variable-temperature NMR monitors intermediate lifetimes (e.g., thiourea intermediates) .

- Theoretical studies : IRC (intrinsic reaction coordinate) calculations map energy profiles for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.